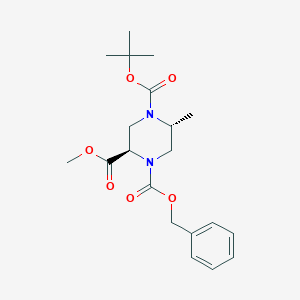
1-Benzyl 4-(tert-butyl) 2-methyl (2R,5R)-5-methylpiperazine-1,2,4-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl 4-(tert-butyl) 2-methyl (2R,5R)-5-methylpiperazine-1,2,4-tricarboxylate is a complex organic compound with a unique structure that includes a piperazine ring substituted with benzyl, tert-butyl, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl 4-(tert-butyl) 2-methyl (2R,5R)-5-methylpiperazine-1,2,4-tricarboxylate typically involves multiple steps, including the formation of the piperazine ring and subsequent substitution reactions. One common method involves the use of tert-butyl esters, which are introduced into the molecule using flow microreactor systems . This method is efficient, versatile, and sustainable compared to traditional batch processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Benzyl 4-(tert-butyl) 2-methyl (2R,5R)-5-methylpiperazine-1,2,4-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-Benzyl 4-(tert-butyl) 2-methyl (2R,5R)-5-methylpiperazine-1,2,4-tricarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Benzyl 4-(tert-butyl) 2-methyl (2R,5R)-5-methylpiperazine-1,2,4-tricarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzyl 4-(tert-butyl) 2-methylpiperazine: Lacks the tricarboxylate groups.
1-Benzyl 4-(tert-butyl) 2-methyl (2R,5R)-5-methylpiperazine-1,2-dicarboxylate: Contains two carboxylate groups instead of three.
Uniqueness
1-Benzyl 4-(tert-butyl) 2-methyl (2R,5R)-5-methylpiperazine-1,2,4-tricarboxylate is unique due to the presence of three carboxylate groups, which may confer distinct chemical and biological properties compared to similar compounds with fewer carboxylate groups.
Eigenschaften
Molekularformel |
C20H28N2O6 |
|---|---|
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
1-O-benzyl 4-O-tert-butyl 2-O-methyl (2R,5R)-5-methylpiperazine-1,2,4-tricarboxylate |
InChI |
InChI=1S/C20H28N2O6/c1-14-11-22(18(24)27-13-15-9-7-6-8-10-15)16(17(23)26-5)12-21(14)19(25)28-20(2,3)4/h6-10,14,16H,11-13H2,1-5H3/t14-,16-/m1/s1 |
InChI-Schlüssel |
OPLMMWUGTOXMPZ-GDBMZVCRSA-N |
Isomerische SMILES |
C[C@@H]1CN([C@H](CN1C(=O)OC(C)(C)C)C(=O)OC)C(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC1CN(C(CN1C(=O)OC(C)(C)C)C(=O)OC)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-3-[5-(2,3,4-trifluorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B13361059.png)

![6-phenyl-N-(prop-2-yn-1-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B13361068.png)
![(2E)-3-[5-(4-bromo-3-chlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B13361071.png)

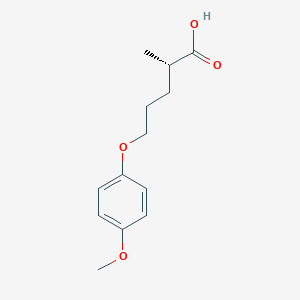
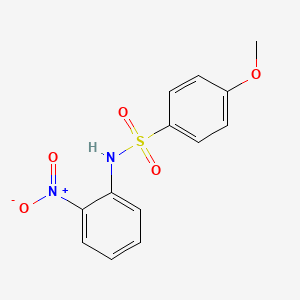
![2-methyl-5-{2-oxo-2-[8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]ethoxy}-4H-pyran-4-one](/img/structure/B13361096.png)



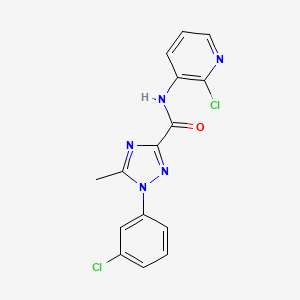
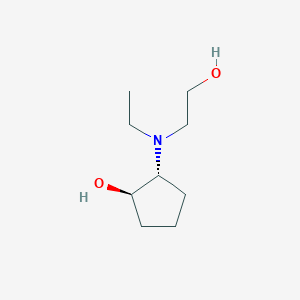
![4-hydroxy-5-methoxy-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]pyridine-2-carboxamide](/img/structure/B13361141.png)
